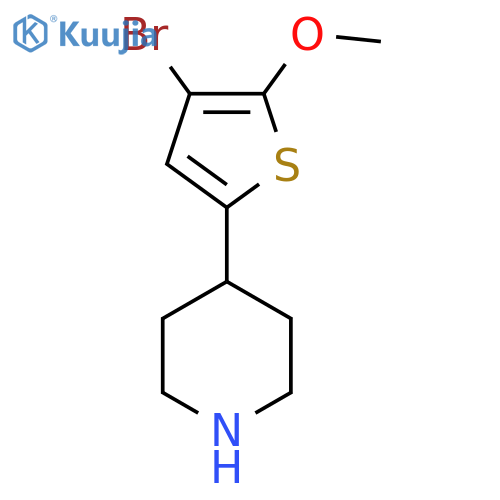

Cas no 2228472-70-4 (4-(4-bromo-5-methoxythiophen-2-yl)piperidine)

2228472-70-4 structure

商品名:4-(4-bromo-5-methoxythiophen-2-yl)piperidine

4-(4-bromo-5-methoxythiophen-2-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(4-bromo-5-methoxythiophen-2-yl)piperidine

- 2228472-70-4

- EN300-1917572

-

- インチ: 1S/C10H14BrNOS/c1-13-10-8(11)6-9(14-10)7-2-4-12-5-3-7/h6-7,12H,2-5H2,1H3

- InChIKey: LKJWBTAQJZGTMZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(OC)SC(=C1)C1CCNCC1

計算された属性

- せいみつぶんしりょう: 274.99795g/mol

- どういたいしつりょう: 274.99795g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-(4-bromo-5-methoxythiophen-2-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1917572-0.25g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 0.25g |

$1564.0 | 2023-09-17 | ||

| Enamine | EN300-1917572-1.0g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 1g |

$1701.0 | 2023-05-24 | ||

| Enamine | EN300-1917572-10g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 10g |

$7312.0 | 2023-09-17 | ||

| Enamine | EN300-1917572-5g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 5g |

$4930.0 | 2023-09-17 | ||

| Enamine | EN300-1917572-0.05g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 0.05g |

$1428.0 | 2023-09-17 | ||

| Enamine | EN300-1917572-0.1g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 0.1g |

$1496.0 | 2023-09-17 | ||

| Enamine | EN300-1917572-5.0g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 5g |

$4930.0 | 2023-05-24 | ||

| Enamine | EN300-1917572-10.0g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 10g |

$7312.0 | 2023-05-24 | ||

| Enamine | EN300-1917572-2.5g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 2.5g |

$3332.0 | 2023-09-17 | ||

| Enamine | EN300-1917572-1g |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine |

2228472-70-4 | 1g |

$1701.0 | 2023-09-17 |

4-(4-bromo-5-methoxythiophen-2-yl)piperidine 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

2228472-70-4 (4-(4-bromo-5-methoxythiophen-2-yl)piperidine) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬